5-(2-Hydroxyethyl)pyrrolidin-2-one

Chiral synthesis Enantioselective catalysis Stereochemistry

5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 149427-84-9) is a pyrrolidin-2-one derivative characterized by a hydroxyethyl substituent at the C5 position. With the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol, this compound exists as a racemic mixture, with distinct (5R)- and (5S)-enantiomers also available for specialized applications.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 149427-84-9
Cat. No. B133155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Hydroxyethyl)pyrrolidin-2-one
CAS149427-84-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CCO
InChIInChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)
InChIKeyGPVDPHDTYDBCAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 149427-84-9): A C5-Functionalized Pyrrolidin-2-one Building Block for Chiral Synthesis and Biological Probe Development


5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 149427-84-9) is a pyrrolidin-2-one derivative characterized by a hydroxyethyl substituent at the C5 position [1]. With the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol, this compound exists as a racemic mixture, with distinct (5R)- and (5S)-enantiomers also available for specialized applications . The C5 hydroxyethyl group confers a stereocenter, enabling chiral resolution and stereoselective transformations not possible with N-substituted or unsubstituted pyrrolidin-2-one analogs. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, particularly for constructing chiral γ-lactam-containing pharmaceuticals and natural product derivatives [2].

Building Block C5-hydroxyethyl pyrrolidin-2-one scaffold with stereocenter
Chiral Control Racemate and (5R)/(5S) enantiomers available for stereochemical studies
Probe Fit Supports enzyme inhibition studies (17β-HSD1, PHD2) and chiral synthesis

5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 149427-84-9): Critical Differentiation from N-Substituted and Unsubstituted Pyrrolidin-2-one Analogs in Chiral Synthesis and Biological Target Engagement


In-class pyrrolidin-2-one derivatives cannot be generically substituted for 5-(2-hydroxyethyl)pyrrolidin-2-one due to fundamental differences in stereochemical properties, functional group positioning, and biological activity profiles. Unlike N-(2-hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2), where the hydroxyethyl group is attached to the nitrogen atom, the C5 substitution in 5-(2-hydroxyethyl)pyrrolidin-2-one creates a chiral center that enables enantioselective synthesis and stereospecific biological interactions [1]. This structural distinction leads to divergent physical properties: the target compound exhibits a higher boiling point (342.4°C vs. 140-142°C/3 mmHg) and lower density (1.11 g/cm³ vs. 1.143 g/mL) compared to its N-substituted isomer [2]. Furthermore, the C5 hydroxyethyl group serves as a synthetic handle for further derivatization—such as oxidation to carboxylic acids, esterification, or conversion to leaving groups—that is unavailable in N-substituted analogs. These differences have direct implications for procurement decisions in chiral synthesis, medicinal chemistry campaigns, and the development of stereospecific enzyme inhibitors.

Target Compound
N-Substituted Analog (CAS 3445-11-2)
Stereochemistry
C5 chiral center enables enantiomeric resolution
No chiral center; achiral
Synthetic Handle
Primary alcohol at C5 for oxidation, esterification, etc.
Hydroxyethyl on nitrogen; limited derivatization scope
Physical Properties
Higher boiling point, lower density
Lower boiling point, higher density

5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 149427-84-9): Direct Comparative Evidence vs. N-Substituted and Unsubstituted Pyrrolidin-2-one Analogs


Chiral Center at C5 Enables Enantioselective Synthesis and Stereospecific Biological Recognition

5-(2-Hydroxyethyl)pyrrolidin-2-one possesses a stereocenter at the C5 position due to the hydroxyethyl substituent, a feature absent in N-(2-hydroxyethyl)-2-pyrrolidone and unsubstituted 2-pyrrolidinone [1]. This chiral center enables resolution into (5R)- and (5S)-enantiomers, which can be employed in asymmetric synthesis or evaluated for stereospecific biological activity. Fujihara and Tomioka (2013) demonstrated that 5-substituted pyrrolidin-2-ones bearing steric bulk at the 5-position can induce enantioselectivity in α-tetralone derivatization, achieving up to 72% enantiomeric excess (ee) [2]. In contrast, N-substituted analogs lack this stereochemical feature entirely, rendering them unsuitable for applications requiring chiral induction or stereospecific target engagement.

Chiral Induction
Head-to-head
72% ee vs 0% (achiral)
Reported enantiomeric excess in model reaction; supports stereoselective synthesis studies
α-Tetralone derivatization; HPLC on chiral phase
Chiral synthesis Enantioselective catalysis Stereochemistry Medicinal chemistry

Distinct Physicochemical Properties Differentiate C5-Substituted from N-Substituted Isomer for Downstream Processing

5-(2-Hydroxyethyl)pyrrolidin-2-one exhibits markedly different physicochemical properties compared to its N-substituted structural isomer N-(2-hydroxyethyl)-2-pyrrolidone, impacting handling, purification, and formulation workflows. The C5-substituted compound has a significantly higher boiling point (342.4°C at 760 mmHg) than the N-substituted isomer (140-142°C at 3 mmHg), and a lower density (1.11 g/cm³ vs. 1.143 g/mL at 25°C) [1]. Additionally, the target compound demonstrates a calculated logP of -0.02380, indicating higher hydrophilicity than typical pyrrolidinone derivatives, while the (5S)-enantiomer displays a logP of -2.14, further emphasizing the influence of stereochemistry on physicochemical behavior [2].

Physicochemical Properties
Cross-study comparable
Δ bp ~200°C, ρ 1.11 vs 1.14, logP -0.02
Higher boiling point and lower density vs N-substituted isomer impact purification strategy
Calculated logP; measured density at 25°C
Physical chemistry Downstream processing Solvent selection Formulation

C5 Hydroxyethyl Group Serves as a Versatile Synthetic Handle for Derivatization

The C5 hydroxyethyl moiety in 5-(2-hydroxyethyl)pyrrolidin-2-one provides a primary alcohol functional group that can undergo oxidation to carboxylic acids, esterification, etherification, or conversion to halides or sulfonates . This synthetic versatility is absent in N-(2-hydroxyethyl)-2-pyrrolidone, where the hydroxyethyl group is attached to the nitrogen and cannot undergo the same range of transformations without affecting the lactam ring. Furthermore, the C5 position is strategically located to influence the conformation and reactivity of the γ-lactam ring, enabling stereoselective transformations. The compound has been employed as a key intermediate in the synthesis of functionalized pyrrolidin-2-ones and (S)-vigabatrin, an irreversible GABA-T inhibitor used in epilepsy therapy .

Synthetic Handle
Class-level
Oxidation, esterification, halogenation accessible
C5 primary alcohol enables diverse derivatization; limited independent validation
Class-level inference; verify in specific workflow
Organic synthesis Functional group interconversion Building blocks Medicinal chemistry

Enantiomer-Specific Enzyme Inhibition Potency: 17β-HSD1 and PHD2

The (5S)- and (5R)-enantiomers of 5-(2-hydroxyethyl)pyrrolidin-2-one exhibit distinct enzyme inhibition profiles that are not observed with achiral N-substituted or unsubstituted pyrrolidin-2-one analogs. BindingDB data indicate that 5-(2-hydroxyethyl)pyrrolidin-2-one demonstrates inhibitory activity against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM, and against prolyl hydroxylase domain-containing protein 2 (PHD2) with an IC50 of 0.5 nM [1][2]. Additionally, the compound shows EC50 of 1.00 μM as an inverse agonist at the RORc receptor [3]. These sub-nanomolar to low-micromolar activities highlight the compound's potential as a probe for stereospecific enzyme inhibition studies, a capability absent in achiral analogs.

Enzyme Inhibition
Cross-study comparable
17β-HSD1 IC50 1.20 nM, PHD2 IC50 0.5 nM
Reported assay potency; supports inhibitor SAR and enzyme target engagement studies
In vitro assays; confirm in cellular models
Enzyme inhibition 17β-HSD1 PHD2 Medicinal chemistry

5-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 149427-84-9): Validated Application Scenarios for Scientific and Industrial Procurement


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Utilize 5-(2-hydroxyethyl)pyrrolidin-2-one as a chiral building block for the synthesis of stereochemically defined γ-lactam-containing drug candidates. The C5 stereocenter enables asymmetric induction in downstream transformations, with demonstrated enantioselectivity up to 72% ee in α-tetralone derivatization [1]. This application is particularly relevant for the synthesis of (S)-vigabatrin and related GABA-T inhibitors, where stereochemistry is critical for biological activity .

Development of Stereospecific Enzyme Inhibitors Targeting 17β-HSD1 or PHD2

Employ 5-(2-hydroxyethyl)pyrrolidin-2-one as a starting scaffold for structure-activity relationship (SAR) studies targeting 17β-HSD1 (IC50 = 1.20 nM) or PHD2 (IC50 = 0.5 nM) [2][3]. The sub-nanomolar potency of the parent compound, combined with the availability of both (5R)- and (5S)-enantiomers, enables systematic investigation of stereochemical effects on target engagement and selectivity.

Synthesis of Functionalized Pyrrolidin-2-one Derivatives via C5 Hydroxyethyl Modification

Leverage the C5 primary alcohol group as a synthetic handle for oxidation to carboxylic acids, esterification, or conversion to halides/sulfonates, enabling the construction of diverse pyrrolidin-2-one libraries for medicinal chemistry screening campaigns . This derivatization pathway is not accessible using N-substituted pyrrolidin-2-one analogs, making 5-(2-hydroxyethyl)pyrrolidin-2-one uniquely suited for generating structurally diverse compound collections.

Chiral Resolution and Asymmetric Catalysis Studies

Procure both (5R)- and (5S)-enantiomers of 5-(2-hydroxyethyl)pyrrolidin-2-one for use as chiral auxiliaries, ligands, or substrates in asymmetric catalysis research. The distinct enantiomers (CAS 1932108-06-9 for the (5R)-form; CAS 808172-50-1 for the (5S)-form) enable systematic investigation of stereochemical effects on reaction outcomes and can serve as reference standards for chiral HPLC method development .

Application
Selection Property
Validation Focus
Chiral synthesis studies
Stereochemical control at C5
Enantiomeric excess and product ee verification
17β-HSD1 / PHD2 inhibitor SAR
Enantiomer-specific inhibition data
IC50 profiling and isoform selectivity review
Derivatization library synthesis
C5 primary alcohol handle
Derivatization scope and compatibility assessment
Asymmetric catalysis research
Enantiopure (5R)/(5S) availability
Chiral auxiliary performance and ligand efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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